methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C16H11Cl2N3O3 and its molecular weight is 364.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate, also known by its CAS number 1376439-87-0, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a pyrrole ring and various functional groups that may influence its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C16H11Cl2N3O3 |
Molecular Weight | 364.18 g/mol |
IUPAC Name | This compound |
CAS Number | 1376439-87-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the cyano and carbamoyl groups likely contributes to its potency by enhancing binding affinity to target sites.
Antimicrobial Activity
Recent research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrrole derivatives for their in vitro antimicrobial activity against a range of bacterial strains. The results demonstrated that compounds with similar structural motifs to this compound showed promising results against drug-resistant strains, suggesting potential applications in treating resistant infections .
Anti-Tuberculosis Activity
A notable study focused on pyrrole derivatives and their efficacy against Mycobacterium tuberculosis (M. tuberculosis). Compounds structurally related to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) values. Some derivatives exhibited MIC values lower than 0.016 µg/mL against drug-resistant strains, indicating strong anti-tuberculosis activity . This suggests that the compound could be further developed as a therapeutic agent in the fight against tuberculosis.
Cytotoxicity Studies
While evaluating the therapeutic potential of this compound, it is crucial to assess its cytotoxicity. In vitro studies have shown that many pyrrole derivatives possess low cytotoxicity (IC50 > 64 µg/mL), making them suitable candidates for further development without significant risk of harming healthy cells .
Case Study: Synthesis and Evaluation of Pyrrole Derivatives
In a comprehensive study published in Innovare Academics, researchers synthesized a series of novel pyrrole derivatives and assessed their biological activities. Among these compounds, one derivative closely related to this compound demonstrated significant antimicrobial activity against various pathogens. The study highlighted structure–activity relationship (SAR) insights that could aid in optimizing similar compounds for enhanced efficacy .
Case Study: Targeting Drug Resistance
Another investigation focused on the role of pyrrole derivatives in combating drug-resistant tuberculosis. The study identified specific molecular targets within M. tuberculosis and assessed how modifications to the pyrrole structure influenced binding and inhibitory effects on mycolic acid biosynthesis—crucial for bacterial survival . Such findings are pivotal for developing new treatments for resistant strains.
Properties
IUPAC Name |
methyl 5-[2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-24-16(23)14-5-3-11(20-14)6-9(8-19)15(22)21-13-4-2-10(17)7-12(13)18/h2-7,20H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMAIRODFPMJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.